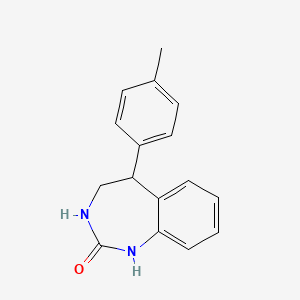
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a 4-methylphenyl group, which may contribute to its distinct pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Oxidized derivatives
Reduction: Reduced derivatives
Substitution: Substituted benzodiazepine derivatives
Wissenschaftliche Forschungsanwendungen
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The pathways involved include modulation of neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is unique due to its specific structural features, such as the 4-methylphenyl group, which may contribute to its distinct pharmacological profile. This structural variation can lead to differences in receptor binding affinity, efficacy, and side effect profile compared to other benzodiazepines .
Eigenschaften
CAS-Nummer |
90156-44-8 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C16H16N2O/c1-11-6-8-12(9-7-11)14-10-17-16(19)18-15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
QJMGATLQHXUKHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CNC(=O)NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















